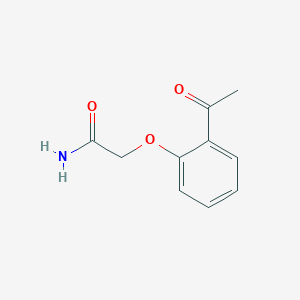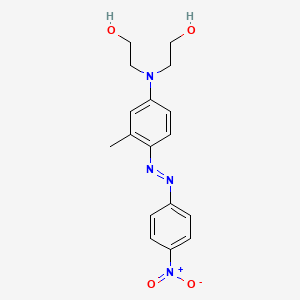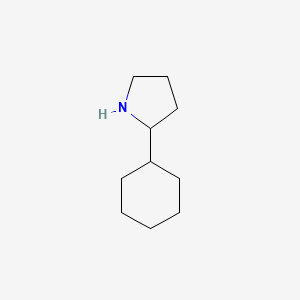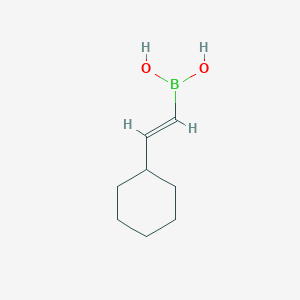
(2-Cyclohexylvinyl)boronic acid
Descripción general
Descripción
“(2-Cyclohexylvinyl)boronic acid” is a chemical compound with the molecular formula C8H15BO2 . It is used in organic synthesis, particularly in the field of transition metal-catalyzed cross-coupling reactions .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “(2-Cyclohexylvinyl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular structure of “(2-Cyclohexylvinyl)boronic acid” consists of a boronic acid group attached to a vinyl group, which is further connected to a cyclohexyl group . The average mass of the molecule is 154.014 Da .
Chemical Reactions Analysis
“(2-Cyclohexylvinyl)boronic acid” is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as “(2-Cyclohexylvinyl)boronic acid”, with a halide or pseudo-halide using a palladium catalyst .
Physical And Chemical Properties Analysis
“(2-Cyclohexylvinyl)boronic acid” has a molecular formula of C8H15BO2, an average mass of 154.014 Da, and a monoisotopic mass of 154.116516 Da .
Aplicaciones Científicas De Investigación
-
Chemical Biology and Medicinal Chemistry
- Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
- This includes engineering peptides and developing boronic acid-mediated biorthogonal tools for disease-related biomolecule recognition .
-
Sensing Applications
-
Material Chemistry
-
Cross-Coupling Reactions and Catalysis
-
Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- This includes the development of boronic acid-mediated biorthogonal tools for disease-related biomolecule recognition .
- The reversible kinetics of boronic acid reactions are of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Therapeutically Useful Bioconjugates
- Boronic acids are used as building blocks for the construction of therapeutically useful bioconjugates .
- These constructs recently emerged as a new generation of high-precision therapeutics, with several representatives reaching the market .
- The use of reversible covalent bonds in the synthesis of bioconjugates has been rather overlooked, notwithstanding the potential of this strategy to generate stimuli responsive constructs that may operate in areas like the selective delivery of drugs, live-cell imaging and new theranostic approaches .
-
Peptide Engineering
-
Optoelectronics Materials
Direcciones Futuras
Propiedades
IUPAC Name |
[(E)-2-cyclohexylethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJOMMIILHLCG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohexylvinyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



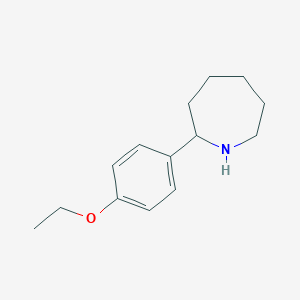
![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
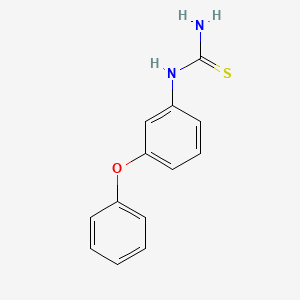
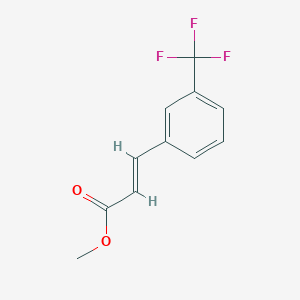
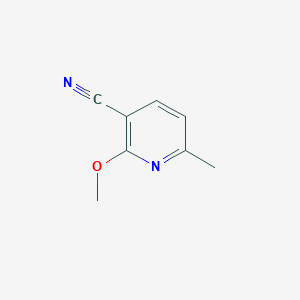
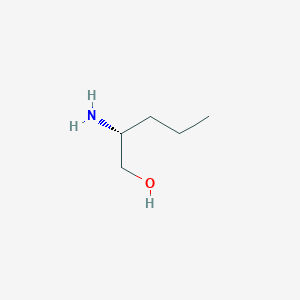
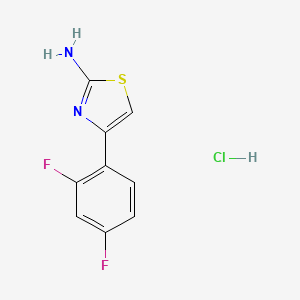

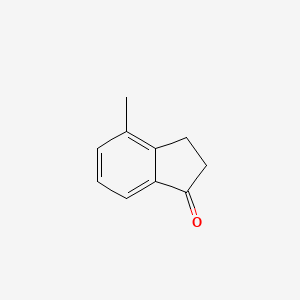
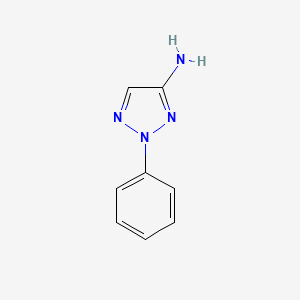
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)
